molecular formula C9H5F2NO2 B13911701 Methyl 6-cyano-2,3-difluorobenzoate

Methyl 6-cyano-2,3-difluorobenzoate

Cat. No.: B13911701
M. Wt: 197.14 g/mol
InChI Key: PTWMYYVQXNYRDB-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2,3-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2 It is a fluorinated aromatic ester, characterized by the presence of cyano and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: 6-amino-2,3-difluorobenzoate.

    Ester Hydrolysis: 6-cyano-2,3-difluorobenzoic acid.

Scientific Research Applications

Methyl 6-cyano-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-cyano-2,3-difluorobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The cyano and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-2,3-difluorobenzoate is unique due to the specific positioning of the cyano and difluoro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

methyl 6-cyano-2,3-difluorobenzoate

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)7-5(4-12)2-3-6(10)8(7)11/h2-3H,1H3

InChI Key

PTWMYYVQXNYRDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)C#N

Origin of Product

United States

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